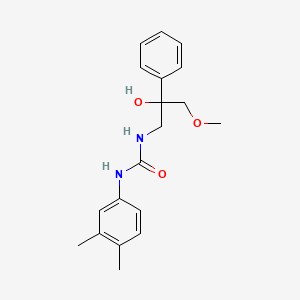![molecular formula C21H22N4O2 B2486579 Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate CAS No. 844859-78-5](/img/structure/B2486579.png)
Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex heterocyclic compounds like "Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate" involves multiple steps, including cyclization reactions, condensation, and functional group transformations. These processes are meticulously designed to form the desired compound with high specificity and yield. For example, the synthesis involving the addition and cyclization reaction of furanones with hydrochloric acid, halogens, and methyl propiolate to yield imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines demonstrates the complexity of synthesizing such compounds (Huang & Wamhoff, 1984).
Molecular Structure Analysis
The analysis of the molecular structure of heterocyclic compounds provides insights into their conformation, electron distribution, and potential reactivity sites. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate these structures, revealing how the arrangement of atoms and the presence of specific functional groups contribute to the compound's properties (Sokol et al., 2002).
Chemical Reactions and Properties
"this compound" and related compounds undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions. These reactions are influenced by the compound's molecular structure, particularly the electron-rich and electron-deficient sites, which dictate the course and outcome of chemical transformations (Yan et al., 2009).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting point, and crystal structure, are determined by their molecular composition and structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (Yeong et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, are essential for the practical application of heterocyclic compounds. These properties are explored through experimental studies and theoretical calculations to understand how the compound interacts with other molecules (Panda et al., 2003).
科学的研究の応用
Structural and Spectroscopic Analysis
Crystal Structure : The crystal structure of related compounds, such as in the study by Liu et al. (2012), shows the formation of specific angles and conformations between different rings in the molecule. These structural details can contribute to understanding the physical properties and reactivity of similar compounds (Hong-qiang Liu et al., 2012).
Spectroscopic Properties : Hranjec et al. (2008) investigated the spectroscopic properties of benzimidazole derivatives, providing insights into their electronic structure and potential applications in materials science (M. Hranjec et al., 2008).
Chemical Synthesis and Reactivity
Synthesis Techniques : The work of Huansheng (2013) and Rajanarendar et al. (2007) explores the synthesis of similar benzimidazole compounds, highlighting the methodologies and chemical reactions used in producing such complex molecules (Cheng Huansheng, 2013); (E. Rajanarendar et al., 2007).
Reactivity with Nucleophiles : Sokolov and Aksinenko (2010) studied the reactivity of similar compounds with various nucleophiles, providing valuable information on their chemical behavior and potential applications in organic synthesis (V. Sokolov & A. Aksinenko, 2010).
Biological Applications and Anticancer Activity
Anticancer Activity : Zhao et al. (2015) investigated the potential anticancer activity of benzimidazole-based compounds, suggesting their utility in developing new therapeutic agents (Jin’an Zhao et al., 2015).
Antimicrobial and Cytotoxic Activity : Noolvi et al. (2014) explored the antimicrobial and cytotoxic properties of benzimidazole derivatives, indicating their potential in pharmaceutical research (M. Noolvi et al., 2014).
Coordination Polymers and Material Science
Coordination Polymers : Zhang et al. (2013) demonstrated the use of benzimidazole derivatives in constructing coordination polymers, which can have applications in materials science and nanotechnology (Yue Zhang et al., 2013).
Photochromic Properties : Kose and Orhan (2006) synthesized novel benzimidazol[1,2a]pyrrolidin-2-ones with photochromic properties, relevant for developing materials that change color in response to light (Mahmut Kose & Ersin Orhan, 2006).
作用機序
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s activity .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to influence a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s physiological conditions. Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds with biological membranes .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to alterations in cellular metabolism .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interaction with targets, and its pharmacokinetics .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-15(9-10-19(26)27-2)21(24-11-5-6-12-24)25-18-8-4-3-7-17(18)23-20(25)16(14)13-22/h3-4,7-8H,5-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDSONMEOLGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(=O)OC)N4CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

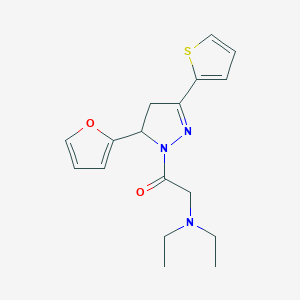
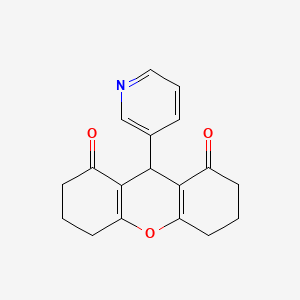
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2486499.png)

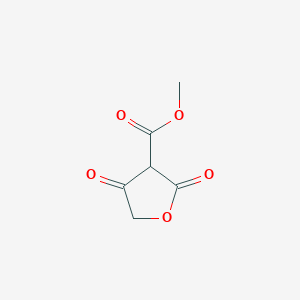
![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2486502.png)
![N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2486503.png)

![4-Oxa-6-azaspiro[2.4]heptane-5,7-dione](/img/structure/B2486505.png)

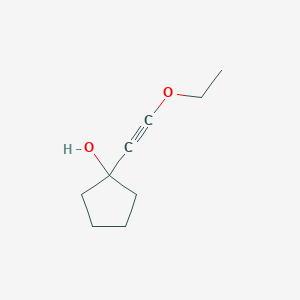

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2486517.png)
